REACTION_CXSMILES
|
[SH:1][CH2:2][CH2:3][OH:4].[OH-].[Na+].CN(C)C=O.[Br:12][C:13]1[CH:14]=[N:15][CH:16]=[C:17](Br)[CH:18]=1>O.CCOC(C)=O.CCCCCC>[Br:12][C:13]1[CH:18]=[C:17]([S:1][CH2:2][CH2:3][OH:4])[CH:16]=[N:15][CH:14]=1 |f:1.2,6.7|
|
Name
|
|
Quantity
|
3.3 g
|
Type
|
reactant
|
Smiles
|
SCCO
|
Name
|
|
Quantity
|
1.69 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=NC=C(C1)Br
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
EtOAc hexane
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C.CCCCCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at ambient temperature for 4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The resulting solution was cooled to 0-5° C.
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at 0-5° C. for 20 min
|
Duration
|
20 min
|
Type
|
TEMPERATURE
|
Details
|
warmed to ambient temperature
|
Type
|
STIRRING
|
Details
|
further stirred for 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
an incomplete reaction
|
Type
|
TEMPERATURE
|
Details
|
Therefore, the mixture was heated at 75° C. (oil bath temperature) for 1 7 h
|
Duration
|
7 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling to ambient temperature
|
Type
|
EXTRACTION
|
Details
|
extracted with ether (3×75 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined ether extracts were dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
(rotary evaporator) to a light-yellow oil
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C=NC1)SCCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.55 g | |
YIELD: PERCENTYIELD | 57.5% | |
YIELD: CALCULATEDPERCENTYIELD | 57.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |